molecular formula C10H22N2O B2509919 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol CAS No. 1545639-02-8

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol

Cat. No.: B2509919
CAS No.: 1545639-02-8
M. Wt: 186.299
InChI Key: DNVIBNRTMVJNFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is a chemical compound with the molecular formula C10H22N2O. It is known for its unique structure, which includes a piperidine ring and a hydroxyl group. This compound is used in various scientific research applications due to its versatile chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol typically involves the reaction of piperidine with 2,2-dimethyl-3-bromopropanol under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is utilized in various fields of scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol involves its interaction with specific molecular targets. The piperidine ring can bind to various receptors, influencing their activity. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s overall bioactivity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Uniqueness: 2,2-Dimethyl-3-(piperidin-4-ylamino)propan-1-ol is unique due to its specific combination of a piperidine ring and a hydroxyl group. This structure imparts distinct chemical properties, making it valuable for various research applications. Its ability to undergo multiple types of chemical reactions and its potential in drug development further highlight its uniqueness .

Properties

IUPAC Name

2,2-dimethyl-3-(piperidin-4-ylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H22N2O/c1-10(2,8-13)7-12-9-3-5-11-6-4-9/h9,11-13H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNVIBNRTMVJNFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC1CCNCC1)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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